![molecular formula C15H20O3 B14604823 2-[4-(2-Methylpropanoyl)phenyl]propyl acetate CAS No. 61147-94-2](/img/structure/B14604823.png)
2-[4-(2-Methylpropanoyl)phenyl]propyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Methylpropanoyl)phenyl]propyl acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes a phenyl ring substituted with a 2-methylpropanoyl group and a propyl acetate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methylpropanoyl)phenyl]propyl acetate typically involves the esterification of 2-[4-(2-Methylpropanoyl)phenyl]propyl alcohol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2-Methylpropanoyl)phenyl]propyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and acetic acid.
Reduction: The carbonyl group in the 2-methylpropanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: 2-[4-(2-Methylpropanoyl)phenyl]propyl alcohol and acetic acid.
Reduction: 2-[4-(2-Methylpropanoyl)phenyl]propyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-Methylpropanoyl)phenyl]propyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of 2-[4-(2-Methylpropanoyl)phenyl]propyl acetate involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing the corresponding alcohol and acetic acid. The released alcohol can further interact with biological pathways, potentially exhibiting pharmacological effects. The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules.
Vergleich Mit ähnlichen Verbindungen
2-[4-(2-Methylpropanoyl)phenyl]propyl acetate can be compared with other similar esters, such as:
2-Methyl-2-phenylpropyl acetate: Similar in structure but with a different substitution pattern on the phenyl ring.
Phenylpropyl acetate: Lacks the 2-methylpropanoyl group, resulting in different chemical and biological properties.
2-Methylpropyl acetate: A simpler ester with a shorter carbon chain and different aromatic substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
61147-94-2 |
|---|---|
Molekularformel |
C15H20O3 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
2-[4-(2-methylpropanoyl)phenyl]propyl acetate |
InChI |
InChI=1S/C15H20O3/c1-10(2)15(17)14-7-5-13(6-8-14)11(3)9-18-12(4)16/h5-8,10-11H,9H2,1-4H3 |
InChI-Schlüssel |
RLSZKQWIZNGHMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C1=CC=C(C=C1)C(C)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea](/img/structure/B14604751.png)
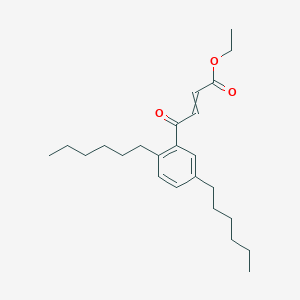

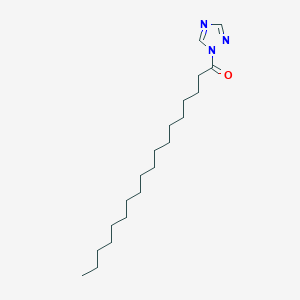
![2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14604781.png)

![{2-[2-(4-Nitrophenyl)hydrazinylidene]propyl}(triphenyl)phosphanium bromide](/img/structure/B14604807.png)
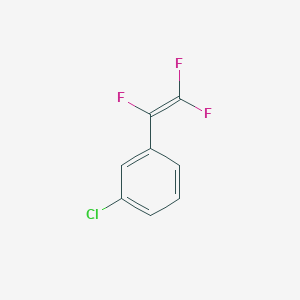

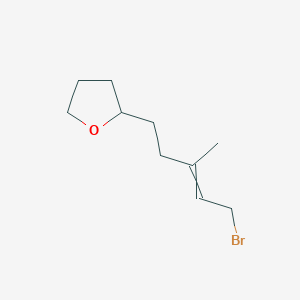
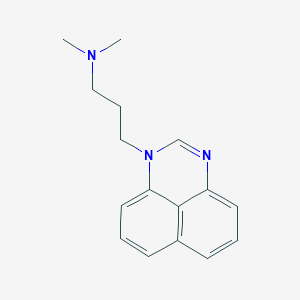
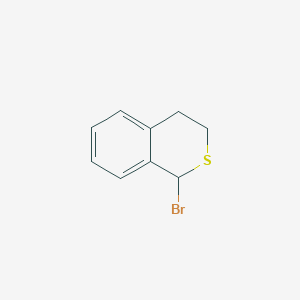
![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl-](/img/structure/B14604837.png)
![Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl-](/img/structure/B14604839.png)
